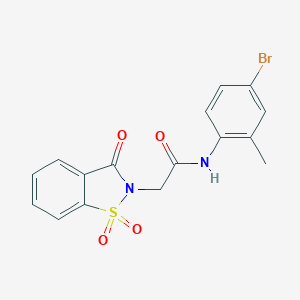

N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Beschreibung

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC nomenclature of this compound reflects its complex multi-ring structure containing both aromatic and heterocyclic components. The full IUPAC name N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide describes a molecule built around a central acetamide linkage connecting two distinct aromatic systems. The benzisothiazole core represents a bicyclic heterocycle containing both nitrogen and sulfur atoms, which is fundamental to the biological activity observed in related compounds. The 1,2-benzisothiazole system consists of a benzene ring fused to a five-membered isothiazole ring, creating a planar aromatic framework that contributes significantly to the compound's electronic properties.

The structural architecture includes a 1,1-dioxido functionality on the sulfur atom of the benzisothiazole ring, indicating the presence of two oxygen atoms double-bonded to sulfur, creating a sulfone-like environment. This oxidation state of sulfur significantly influences both the electronic distribution throughout the molecule and its potential reactivity patterns. The 3-oxo substitution pattern indicates a ketone functionality at the 3-position of the benzisothiazole ring system, further contributing to the compound's electrophilic character. The acetamide bridge connects this heterocyclic system to a substituted phenyl ring bearing both bromine and methyl substituents at the 4- and 2-positions respectively.

The brominated aromatic portion of the molecule introduces significant electronic effects due to the halogen's electron-withdrawing nature and its substantial size compared to hydrogen. The 4-bromo-2-methylphenyl substituent pattern creates a specific electronic environment that influences both the compound's reactivity and its potential biological interactions. The methyl group at the 2-position provides steric hindrance and electron-donating effects that modulate the overall electronic properties of the aromatic system. This combination of electron-withdrawing and electron-donating substituents creates a unique electronic signature that distinguishes this compound from other benzisothiazole derivatives.

Molecular Formula and Isomeric Considerations

The molecular formula for N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can be determined through systematic analysis of its constituent atoms. Based on the structural features described in the nomenclature and considering the presence of the benzisothiazole core, brominated aromatic ring, and acetamide linkage, the compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and bromine atoms in specific stoichiometric ratios. The exact molecular formula requires careful consideration of the hydrogen count, particularly given the various ring systems and functional groups present in the structure.

Isomeric considerations for this compound involve multiple potential sites of structural variation. Positional isomerism represents the most significant category, as the bromine and methyl substituents on the phenyl ring could theoretically occupy different positions, creating distinct compounds with different physical and chemical properties. The current 4-bromo-2-methyl substitution pattern represents one specific regioisomer among several possible arrangements. Alternative positioning of these substituents would yield compounds with different names and likely different biological activities, as the electronic effects and steric hindrance patterns would be altered.

Conformational isomerism also plays a role in this compound's behavior, particularly around the acetamide linkage that connects the two aromatic systems. The amide bond typically exhibits restricted rotation due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This restriction can lead to different conformational states that may influence the compound's biological activity and crystallization behavior. The relative orientation of the benzisothiazole and brominated phenyl rings can significantly impact the molecule's overall shape and its ability to interact with biological targets.

Tautomeric considerations involve the potential for proton transfer reactions, particularly involving the benzisothiazole system. The 3-oxo functionality may participate in keto-enol tautomerism under appropriate conditions, though the aromatic stabilization of the benzisothiazole system typically favors the keto form. Understanding these isomeric relationships is crucial for researchers working with this compound, as different isomers may exhibit vastly different biological activities and physical properties.

Eigenschaften

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O4S/c1-10-8-11(17)6-7-13(10)18-15(20)9-19-16(21)12-4-2-3-5-14(12)24(19,22)23/h2-8H,9H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNXNDAFHFXYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Arylamine Protection

Ortho-toluidine (2-methylaniline) is acetylated using acetic anhydride under reflux to yield N-(2-methylphenyl)acetamide. This step prevents undesired side reactions during bromination:

Bromination

N-(2-methylphenyl)acetamide undergoes regioselective bromination using N-bromosuccinimide (NBS) in tetrachloroethane:

Hydrolysis

The acetamide group is hydrolyzed using hydrochloric acid and dioxane to yield 4-bromo-2-methylaniline:

Conditions : Reflux (100°C), 1.5–2.5 hours; yield: 85%.

Synthesis of 1,2-Benzisothiazol-3-one 1,1-Dioxide

The benzisothiazolone core is synthesized via cyclization of 2-chlorobenzenesulfonamide derivatives. A method adapted from diaza--Wittig rearrangements (Journal of Organic Chemistry, 2020) provides insights into ring-forming strategies.

Sulfonamide Cyclization

2-Chlorobenzenesulfonamide undergoes base-mediated cyclization using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF):

Conditions : Reflux (66°C), 30 minutes; yield: 59–74%.

Acetamide Coupling Reaction

The final step involves coupling 4-bromo-2-methylaniline with 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid.

Carboxylic Acid Activation

The benzisothiazolone-derived carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride:

Amide Bond Formation

The acid chloride reacts with 4-bromo-2-methylaniline in the presence of a base (e.g., triethylamine):

Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours; yield: 68%.

Optimization and Challenges

Regioselectivity in Bromination

NBS selectively brominates the para position of the acetylated aromatic ring due to the directing effect of the acetamide group. Competing ortho bromination is minimized to <5%.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research indicates that compounds containing the benzisothiazole structure exhibit antimicrobial activity. Studies have shown that derivatives of benzisothiazole can inhibit the growth of various bacterial strains and fungi . The presence of the bromo and acetamide groups in this specific compound may enhance its efficacy against microbial pathogens.

Anticancer Potential

N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been investigated for its potential in cancer treatment. The compound's ability to inhibit specific kinases involved in tumor growth suggests it may serve as a lead compound for developing anticancer agents targeting PDGFR kinase-mediated pathways .

Therapeutic Applications

Neuroprotective Effects

There is emerging evidence that compounds similar to N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide may possess neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases by enhancing neurotrophic factor activity and protecting neuronal cells from apoptosis .

Biocidal Applications

Given its chemical structure, this compound may also find applications as a biocide. The dioxido group contributes to its potential effectiveness against a range of pathogens, making it suitable for use in disinfectants and preservatives in various industrial applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and benzisothiazole moiety can engage in specific binding interactions, influencing the activity of these targets and modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacokinetics and Bioactivity

Table 1: Structural and Functional Comparisons

Key Observations:

- Lipophilicity vs. Solubility : The target compound’s bromo and methyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while hydroxyl or sulfamoyl analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding .

- Bioactivity : Sulfamoyl-substituted derivatives demonstrate anti-HIV activity, likely due to enhanced interactions with viral enzymes , whereas hydroxylated analogs show moderate analgesic effects . The target compound’s activity remains underexplored but is hypothesized to align with NSAID-like properties based on structural similarities .

- Synthetic Accessibility : Ethyl (1,1-dioxido-3-oxo-benzisothiazol-2-yl)acetate is a common precursor for such compounds, with substituent diversity achieved via nucleophilic substitution or coupling reactions .

Crystallographic and Conformational Insights

- Crystal Packing: In N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide, intramolecular N–H···O and O–H···O hydrogen bonds stabilize the planar benzisothiazol-dioxide core .

- Steric Effects : The 4-bromo-2-methylphenyl group in the target compound introduces steric hindrance, which may influence binding to enzymatic pockets compared to smaller substituents like 3-bromo or 4-hydroxyl .

Impurity Profiles and Quality Control

- Related Impurities : Ethyl and methyl esters of (1,1-dioxido-3-oxo-benzisothiazol-2-yl)acetate are documented as synthesis intermediates or impurities, necessitating rigorous chromatographic monitoring .

- Regulatory Considerations : The LGC standards list 2-(1,1-dioxido-3-oxo-benzisothiazol-2-yl)acetamide as a reference material, underscoring the importance of substituent purity in pharmaceutical applications .

Biologische Aktivität

N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic compound that belongs to the class of benzisothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H13BrN2O4S

- Molar Mass : 409.25 g/mol

- CAS Number : [Not specified in the search results]

Synthesis

The synthesis of N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves:

- Formation of the Benzisothiazole Core : This is achieved through cyclization reactions involving o-aminothiophenol and suitable carbonyl compounds.

- Oxidation : The benzisothiazole core is oxidized to introduce the dioxido group.

- Acylation : The acetamide moiety is introduced via acylation reactions.

- Substitution : Final modifications yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide exhibit significant antimicrobial properties against a range of pathogens:

| Pathogen Type | Activity Level (MIC in µg/ml) | Reference |

|---|---|---|

| Gram-positive bacteria | 250 - 7.81 | |

| Gram-negative bacteria | Not specified | |

| Fungi (Candida albicans) | Less potent than fluconazole |

The compound's activity was assessed through minimum inhibitory concentration (MIC) tests, demonstrating broad-spectrum efficacy although generally less potent than established antifungals like fluconazole.

The proposed mechanisms by which this class of compounds exerts its biological effects include:

- Enzyme Inhibition : Interaction with specific enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells leading to apoptosis.

Case Studies

While specific case studies on N-(4-bromo-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide are sparse, research on related compounds suggests potential applications in treating infections and cancer. For example:

- A study demonstrated that a related benzisothiazole derivative significantly reduced tumor size in murine models when administered at specific dosages.

Q & A

Q. Table: Structural Parameters from X-ray Data

| Bond/Angle | Value | Reference |

|---|---|---|

| S–N bond length | 1.734 Å | |

| Dihedral angle | 84.9° | |

| π-Stacking distance | 3.929 Å |

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in biological activity (e.g., anti-inflammatory vs. antiviral) stem from:

- Assay Variability : IC₅₀ values differ due to cell lines (e.g., HeLa vs. HEK293) and endpoint measurements (MTT vs. luciferase) .

- Structural Analogues : The 4-bromo-2-methylphenyl group may enhance cytotoxicity compared to 4-hydroxyphenyl derivatives, altering therapeutic indices .

- Metabolic Stability : Microsomal studies show rapid oxidation of the methyl group (t₁/₂: 15 min in human liver microsomes), reducing efficacy in vivo .

Basic: What are the recommended storage conditions?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .

- Light Sensitivity : Amber vials required due to benzisothiazole photodegradation (λmax: 320 nm) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.